Phylpa 18

DNA Polymerase Inhibition Cell Cycle Enzyme Assay

Phylpa 18 (PHYLPA) is the founding member and gold-standard archetype of the cyclic phosphatidic acid (cPA) family, first isolated from Physarum polycephalum. Its unique cyclopropane-containing fatty acid at sn-1 and the sn-2/sn-3 cyclic phosphate bridge confer absolute stereochemical requirements for its selective inhibition of the DNA polymerase α-family (α, δ, ε) without affecting polymerases β or γ—a selectivity profile unmatched by aphidicolin. Unlike its structural analog LPA—a promitogenic and pro-invasive mediator—PHYLPA exerts opposing, anti-proliferative and anti-metastatic effects, making it an indispensable positive control for transcellular migration assays, in vivo metastasis models, and biased agonism studies at LPA receptors. Procurement of this exact structure is mandatory; substitution with common fatty acyl chains or stereochemical alteration abolishes activity, validating it as the essential reference for SAR-driven cPA derivative programs.

Molecular Formula C21H39NaO6P+
Molecular Weight 441.5 g/mol
CAS No. 154482-94-7
Cat. No. B114829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylpa 18
CAS154482-94-7
SynonymsPHYLPA 18
PHYLPA-18
Molecular FormulaC21H39NaO6P+
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+]
InChIInChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1
InChIKeyJGABFIJEYQRXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylpa 18 (CAS 154482-94-7): The Prototypical Cyclic Phosphatidic Acid with Unique DNA Polymerase α Inhibition and Anti-Metastatic Profile


Phylpa 18 (PHYLPA), CAS 154482-94-7, is a naturally occurring cyclic phosphatidic acid (cPA) first isolated from the slime mold *Physarum polycephalum* [1]. It is characterized by a cyclopropane-containing fatty acid at the sn-1 position and a cyclic phosphate bridging the sn-2 and sn-3 positions of the glycerol backbone [2]. This compound serves as the founding member and structural archetype of the cPA family, with a well-documented, distinct biological profile that includes specific inhibition of eukaryotic DNA polymerase α and potent suppression of tumor cell invasion and metastasis [3][4].

Why Phylpa 18 Cannot Be Replaced by Standard Lysophosphatidic Acid or Simple cPA Analogs in Targeted Research


Phylpa 18 is not functionally interchangeable with its closest structural analog, lysophosphatidic acid (LPA), or even with other cyclic phosphatidic acids (cPAs) that lack its precise stereochemistry. While LPA is a potent mitogen and inducer of tumor cell invasion, PHYLPA exerts the opposite effect, inhibiting cell proliferation and metastasis [1]. Furthermore, the specific stereochemistry of its cyclopropane-containing fatty acid and the presence of the cyclic phosphate are absolute requirements for its unique biological activities, particularly its selective inhibition of the DNA polymerase α-family [2]. Simple substitution with a common fatty acyl chain or alteration of the stereochemistry dramatically reduces or abolishes this activity, underscoring the need for the exact Phylpa 18 structure in applications requiring this specific mechanism [3].

Phylpa 18: Quantitative Differentiation from LPA and Other cPA Analogs


Superior and Selective Inhibition of DNA Polymerase α-Family

Phylpa 18 (PHYLPA) is a potent and highly selective inhibitor of the eukaryotic DNA polymerase α-family (α, δ, and ε), with no activity against repair-type (β) or mitochondrial (γ) DNA polymerases [1]. This selective profile is in stark contrast to lysophosphatidic acid (LPA), which does not inhibit any of these enzymes [2]. The activity is also dependent on the specific stereochemistry of the cyclopropane-containing fatty acid; stereoisomers of PHYLPA show significantly reduced inhibitory potency [3].

DNA Polymerase Inhibition Cell Cycle Enzyme Assay

Opposing Regulation of Cell Proliferation Compared to Lysophosphatidic Acid

Phylpa 18 (PHYLPA) elicits a distinct and opposite cellular response compared to the structurally similar mitogen, lysophosphatidic acid (LPA). While LPA stimulates cell proliferation and DNA synthesis in fibroblasts, PHYLPA inhibits these processes [1]. This functional antagonism is accompanied by a unique signaling cascade: PHYLPA induces a biphasic increase in 3',5'-cyclic adenosine monophosphate (cAMP) and triggers inositol phosphate accumulation and a transient rise in cytoplasmic free Ca²⁺ in fibroblasts [2].

Cell Proliferation Antimitogenic Signal Transduction

Potent and Dose-Dependent Inhibition of Tumor Cell Invasion In Vitro

A key synthetic derivative of the Phylpa 18 archetype, Pal-cLPA (palmitoyl-cyclic lysophosphatidic acid), demonstrates potent and quantitative inhibition of tumor cell invasion. In a transcellular migration assay, Pal-cLPA achieved 93.8% inhibition of MM1 tumor cell invasion at a concentration of 25 µM [1]. This activity is directly opposed to that of LPA, which is a potent inducer of invasion in the same experimental system [2].

Tumor Invasion Metastasis Cancer Cell Migration

Critical Structural Determinants for Activity: Cyclic Phosphate and Cyclopropane Stereochemistry

Extensive structure-activity relationship (SAR) studies with Phylpa 18 and its synthetic derivatives have established that both the cyclic phosphate ring and the specific stereochemistry of the cyclopropane-containing fatty acid are essential for its biological activity [1]. Derivatives lacking the cyclic phosphate (e.g., 1-palmitoyl LPA) show no inhibition of DNA polymerases [2]. Furthermore, among the four stereoisomers of PHYLPA, only the natural isomer (PHYLPA-1) and its 3-O-acyl regioisomer (PHYLPA-2) are strong inhibitors; the corresponding enantiomers (PHYLPA-3 and PHYLPA-4) are weak inhibitors [3].

Structure-Activity Relationship Chemical Biology Lipid Mediators

In Vivo Suppression of Experimental Pulmonary Metastasis

The anti-metastatic activity of the Phylpa 18 derivative, Pal-cLPA, has been validated in vivo. In a C57BL/6 mouse model, intravenous injection of B16 melanoma cells resulted in pulmonary metastasis. Treatment with Pal-cLPA significantly suppressed the formation of these metastatic lung nodules [1]. This provides a critical in vivo correlate to the in vitro invasion data and distinguishes the cPA class from LPA, which promotes metastasis [2].

In Vivo Metastasis Animal Model Cancer Therapy

cAMP-Mediated Signaling Pathway Distinct from LPA

Phylpa 18 (and its analog Pal-cLPA) elicits a rapid and significant increase in intracellular adenosine 3',5'-cyclic monophosphate (cAMP) levels in target cells [1]. This cAMP elevation is functionally linked to its anti-invasive activity, as the addition of dibutyryl cAMP itself can abrogate LPA-induced invasion and actin polymerization [2]. This represents a clear mechanistic differentiation from LPA, which typically activates Rho-mediated pathways to promote invasion [3].

cAMP Signaling Second Messenger Cellular Response

Optimal Research and Procurement Scenarios for Phylpa 18


Investigating DNA Polymerase α-Selective Inhibition and Cell Cycle Control

Phylpa 18 is the gold-standard reagent for studies requiring specific and reversible inhibition of the DNA polymerase α-family. Its well-characterized selectivity, distinguishing it from non-specific inhibitors like aphidicolin, makes it an essential tool for dissecting the roles of DNA polymerases α, δ, and ε in eukaryotic DNA replication and repair, without confounding effects on polymerases β and γ [1].

Anti-Metastatic Drug Discovery and Functional Assays

As a prototype for a class of compounds that inhibit tumor cell invasion and metastasis, Phylpa 18 and its derivatives (e.g., Pal-cLPA) are ideal for use as positive controls in in vitro transcellular migration assays and in vivo metastasis models [2]. Its activity, which opposes that of LPA, provides a critical benchmark for screening and characterizing new anti-metastatic agents [3].

Studying LPA Receptor Signaling and Functional Antagonism

Phylpa 18 is a valuable pharmacological tool for probing the complex biology of lysophosphatidic acid (LPA) receptors. Despite structural similarity, it often triggers opposing cellular responses to LPA, making it useful for investigating biased agonism, receptor crosstalk, and the signaling pathways that differentiate mitogenic from anti-mitogenic lipid mediators [4].

Structure-Activity Relationship Studies of Bioactive Lipids

Given the extensive SAR work that has defined the critical roles of its cyclic phosphate and cyclopropane stereochemistry, Phylpa 18 serves as a key reference compound for medicinal chemists and chemical biologists designing or evaluating novel lipid analogs [5]. Its procurement is essential for validating the activity of newly synthesized cPA derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phylpa 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.